6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid
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Overview
Description
6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid is a complex organic compound with the molecular formula C13H18N2O4. This compound is notable for its use in various chemical reactions and its role as a building block in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like acetonitrile, often with the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions where the amine is protected using Boc2O under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can improve the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines.
Scientific Research Applications
6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The protecting group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid: Similar in structure but with a spirocyclic ring system.
3-({[(Tert-butoxy)carbonyl]amino}methyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid is unique due to its pyridine ring structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring selective protection and deprotection of amine groups.
Properties
IUPAC Name |
2-methyl-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-8-10(11(16)17)6-5-9(15-8)7-14-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPJTCCMWLTSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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